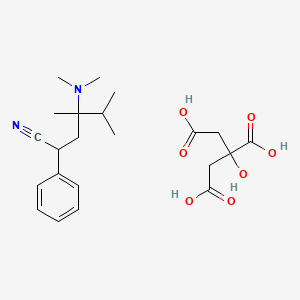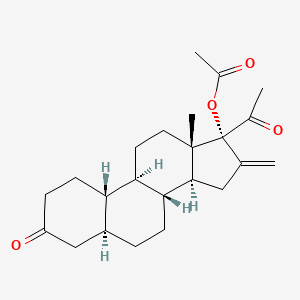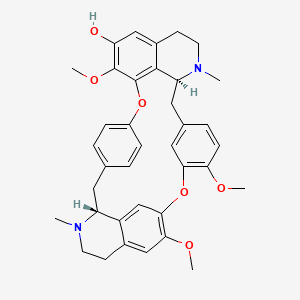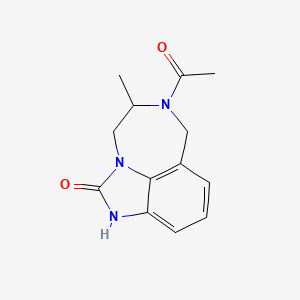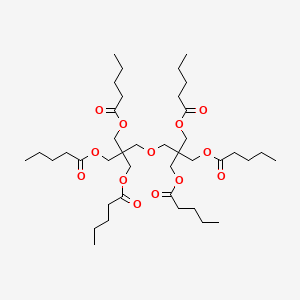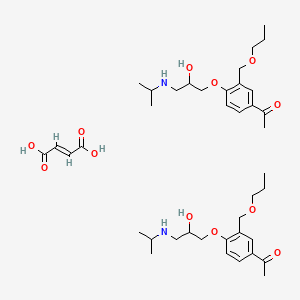
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, isopropylamino, and propoxymethyl groups attached to an acetophenone core. The fumarate salt form enhances its stability and solubility, making it suitable for various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetophenone core: This can be achieved through Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the hydroxy group: This step involves the hydroxylation of the acetophenone core, which can be done using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the isopropylamino group: This can be accomplished through reductive amination, where the hydroxyacetophenone is reacted with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Addition of the propoxymethyl group: This step involves the alkylation of the acetophenone core with propoxymethyl chloride in the presence of a base like potassium carbonate.
Formation of the fumarate salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isopropylamino and propoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of cellular pathways and physiological responses. The hydroxy and isopropylamino groups may play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4’-(2-Hydroxy-3-(methylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with a methylamino group instead of an isopropylamino group.
4’-(2-Hydroxy-3-(ethylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is unique due to the presence of the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
特性
CAS番号 |
104450-37-5 |
|---|---|
分子式 |
C40H62N2O12 |
分子量 |
762.9 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H4O4/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-3(6)1-2-4(7)8/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
XTWLDOIPPOOMPZ-WXXKFALUSA-N |
異性体SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


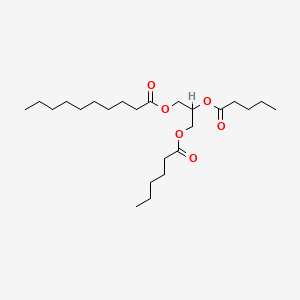

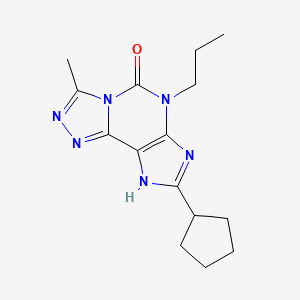

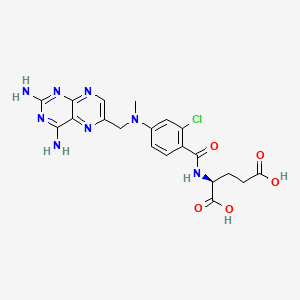
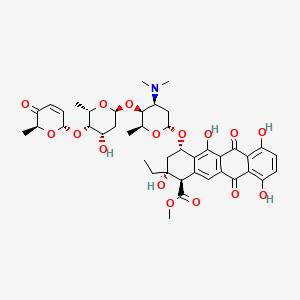
![[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3S,4S,5S,6S)-6-[[(2R,3R,4S,5S,6R)-6-[4-[2-(2-aminooxyacetyl)hydrazinyl]-4-oxobutoxy]-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12784103.png)
